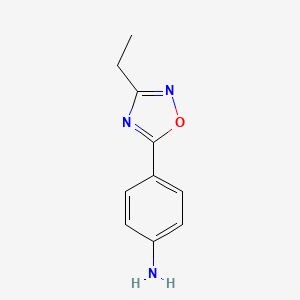

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Description

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural characterization data for this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signal patterns that enable unambiguous identification of all hydrogen environments within the molecular structure. The aromatic region typically displays signals corresponding to the substituted benzene ring protons, which appear as distinctive patterns reflecting the para-disubstitution pattern of the aniline moiety.

The ethyl substituent on the oxadiazole ring generates characteristic multipicity patterns in the proton Nuclear Magnetic Resonance spectrum. The methyl group of the ethyl substituent typically appears as a triplet due to coupling with the adjacent methylene group, while the methylene protons manifest as a quartet reflecting coupling with the terminal methyl group. These coupling patterns provide definitive evidence for the presence and connectivity of the ethyl substituent. The chemical shift values for these signals are influenced by the electron-withdrawing nature of the oxadiazole ring, which tends to deshield nearby protons and shift their resonances downfield.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the observation of all carbon environments within the molecule. The oxadiazole ring carbons exhibit characteristic chemical shifts that reflect their unique electronic environments. The carbon atoms directly attached to nitrogen and oxygen atoms within the oxadiazole ring typically appear at distinctive chemical shift values that enable their identification and assignment. The aromatic carbon signals from the benzene ring appear in the expected aromatic region, with the substitution pattern clearly evident from the number and relative intensities of the observed signals.

The amino group protons typically appear as a broad exchangeable signal in deuterated solvents, and their presence can be confirmed through deuterium exchange experiments. The position and multiplicity of the aromatic proton signals provide direct evidence for the para-substitution pattern of the aniline ring. Integration ratios of all proton signals must be consistent with the proposed molecular structure, providing an additional verification of structural assignments.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the observation of characteristic vibrational frequencies. The amino group exhibits distinctive stretching vibrations that appear as medium to strong absorptions in the 3200-3500 cm⁻¹ region. These N-H stretching modes typically appear as two separate bands corresponding to symmetric and asymmetric stretching vibrations of the primary amino group.

The aromatic C-H stretching vibrations of the benzene ring and the oxadiazole ring appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching modes of the ethyl substituent are observed at slightly lower frequencies in the 2800-3000 cm⁻¹ range. The relative intensities and exact positions of these absorption bands provide information about the electronic environment of the respective hydrogen atoms and can be used to confirm the presence of both aromatic and aliphatic components within the molecular structure.

The oxadiazole ring exhibits characteristic vibrations that can be identified through careful analysis of the fingerprint region. The C=N stretching modes typically appear in the 1600-1700 cm⁻¹ region, while the C-O stretching vibrations of the oxadiazole ring are observed at lower frequencies. The aromatic C=C stretching vibrations of the benzene ring also contribute to absorptions in the 1400-1600 cm⁻¹ region. The specific pattern and intensities of these absorptions provide a fingerprint that is characteristic of the 1,2,4-oxadiazole structural motif.

Out-of-plane bending vibrations of the aromatic hydrogen atoms appear in the 700-900 cm⁻¹ region and provide information about the substitution pattern of the benzene ring. The para-disubstituted benzene ring exhibits a characteristic pattern of out-of-plane bending modes that is distinctly different from other substitution patterns, enabling confirmation of the structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through the analysis of characteristic fragmentation patterns. The molecular ion peak for this compound appears at m/z 189, corresponding to the molecular formula C10H11N3O. This molecular ion peak typically exhibits moderate intensity and serves as the starting point for fragmentation analysis.

The fragmentation patterns of this compound reflect the relative stability of different structural fragments and the preferred cleavage pathways under electron impact conditions. Common fragmentation pathways include loss of the ethyl group from the oxadiazole ring, resulting in fragment ions corresponding to the loss of 29 mass units. The aniline portion of the molecule often remains intact during fragmentation, leading to characteristic fragment ions that retain the amino-substituted benzene ring.

The oxadiazole ring system can undergo characteristic rearrangement reactions under mass spectrometric conditions, leading to fragment ions that provide structural information about the heterocyclic portion of the molecule. These rearrangement processes often involve ring opening and subsequent reformation of smaller ring systems, creating diagnostic fragment ions that are characteristic of the 1,2,4-oxadiazole structural motif.

Base peak analysis typically reveals which fragment ion is most stable under the ionization conditions employed. For compounds of this structural type, the base peak often corresponds to a fragment ion derived from the aniline portion of the molecule, reflecting the enhanced stability of aromatic systems bearing electron-donating amino substituents. The relative intensities of different fragment ions provide information about the preferred fragmentation pathways and can be used to support structural assignments.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations have provided significant insights into the electronic structure and properties of this compound and related 1,2,4-oxadiazole derivatives. These computational studies have revealed important information about the preferred molecular conformations, electronic distributions, and reactivity patterns of this compound class. The calculations typically employ well-established functional forms such as B3LYP or other hybrid functionals that provide reliable predictions for organic heterocyclic systems.

Optimization studies have determined the preferred ground-state geometry of the molecule, confirming the near-coplanar arrangement of the oxadiazole and benzene ring systems. The calculated bond lengths and angles are consistent with experimental observations from related compounds, validating the computational approach. The optimized geometry reveals that the ethyl substituent adopts a preferred conformation that minimizes steric interactions while maintaining favorable electronic interactions with the oxadiazole ring system.

Electronic population analysis through Density Functional Theory calculations has provided detailed information about charge distributions within the molecule. The oxadiazole ring exhibits significant electron-withdrawing character due to the presence of electronegative nitrogen and oxygen atoms, creating a pronounced dipole moment across the molecular structure. This electron-withdrawing effect extends to the attached benzene ring, influencing the electronic properties of the amino substituent.

Vibrational frequency calculations have been performed to predict infrared absorption frequencies and to confirm the stability of the optimized molecular geometry. The calculated vibrational frequencies show good agreement with experimental infrared spectroscopic data, providing additional validation of the computational model. These calculations also enable the assignment of specific vibrational modes to observed absorption bands, enhancing the interpretation of experimental spectroscopic data.

Molecular Orbital Energy Level Analysis

Molecular orbital energy level analysis through computational chemistry has provided detailed insights into the electronic structure of this compound. The frontier molecular orbitals, including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, play crucial roles in determining the chemical reactivity and electronic properties of the compound. These calculations reveal the spatial distribution of electron density in the frontier orbitals and identify the molecular regions most susceptible to electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital typically exhibits significant electron density localized on the amino group and the benzene ring, reflecting the electron-donating character of the aniline moiety. Conversely, the Lowest Unoccupied Molecular Orbital shows substantial contribution from the oxadiazole ring system, particularly the carbon and nitrogen atoms within the heterocyclic framework. This orbital distribution pattern indicates that the compound can participate in charge-transfer interactions with appropriate partners.

Energy gap analysis between the frontier molecular orbitals provides information about the electronic excitation properties and potential photochemical behavior of the compound. The calculated energy gaps are consistent with the observed ultraviolet-visible absorption characteristics of related 1,2,4-oxadiazole derivatives. These calculations also predict the positions of electronic absorption bands and provide insights into the nature of the electronic transitions responsible for the compound's optical properties.

Global reactivity descriptors derived from the frontier orbital energies provide quantitative measures of chemical reactivity parameters such as electronegativity, chemical hardness, and electrophilicity index. These descriptors enable the prediction of reaction pathways and the assessment of relative reactivity toward different types of chemical transformations. The calculated values indicate that this compound exhibits moderate electrophilicity and nucleophilicity, consistent with its potential utility as a versatile synthetic intermediate.

Molecular electrostatic potential maps generated from the calculated electron density distributions reveal the spatial variation of electrostatic potential around the molecule. These maps identify regions of high and low electron density, providing visual representations of sites most likely to interact with external reagents or binding partners. The electrostatic potential analysis confirms the electron-rich character of the amino group region and the electron-deficient nature of the oxadiazole ring system.

Structure

2D Structure

Propriétés

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZBKCDJIAJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651017 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-75-9 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as potential agonists of peroxisome proliferator-activated receptors.

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen. The nitrogen atom has been found to be a stronger hydrogen bond acceptor than oxygen.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses, including anti-infective, anti-leishmanial, and anti-viral activities. They have also been recognized as potential agents for the treatment of age-related diseases.

Result of Action

Compounds with a 1,2,4-oxadiazole ring structure have been associated with various therapeutic effects, including anti-infective, anti-leishmanial, and anti-viral activities.

Action Environment

It is known that the synthesis of 1,2,4-oxadiazoles can be achieved in a sodium hydroxide-dimethyl sulfoxide (naoh–dmso) medium at ambient temperature, suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.

Activité Biologique

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

This compound possesses a distinct chemical structure characterized by an aniline moiety linked to a 1,2,4-oxadiazole ring. The synthesis typically involves diazotization reactions followed by coupling with activated aromatics. This process allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 35.58 |

| 4-Chloro derivative | MCF-7 | 10.38 |

| Other oxadiazoles | HCT-116 | 5.55 |

These findings indicate that the oxadiazole moiety contributes to cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that oxadiazole derivatives can inhibit bacterial growth effectively:

- Mechanism : The interaction with bacterial enzymes leads to disruption of cellular processes.

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a selective inhibitor of human carbonic anhydrase isoforms involved in cancer progression .

- Cell Signaling Pathways : The compound influences various signaling pathways that regulate cell proliferation and survival.

- Molecular Interactions : Binding interactions with biomolecules alter gene expression and enzymatic activity .

Study on Anticancer Activity

In a study examining the efficacy of various oxadiazole derivatives, this compound was found to exhibit moderate to high cytotoxic effects against multiple cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapy .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives reported significant activity against resistant bacterial strains. The compound's ability to inhibit critical bacterial enzymes was noted as a promising avenue for developing new antibiotics .

Applications De Recherche Scientifique

Medicinal Chemistry

The 1,2,4-oxadiazole ring system present in 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline has been associated with diverse biological activities. Compounds containing this scaffold have been investigated for their potential as:

- Anticancer Agents : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and demonstrate moderate activity against various cancer cell lines. Studies have reported IC50 values indicating their effectiveness against human colon adenocarcinoma and other types of cancer cells .

- Antimicrobial Activity : Some derivatives of oxadiazole compounds have demonstrated antimicrobial properties. The presence of the oxadiazole moiety allows for interactions with biological targets that can inhibit microbial growth .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its oxadiazole moiety can engage in hydrogen bonding, influencing enzyme activity and gene expression. This interaction is crucial for understanding its pharmacological profile and optimizing its efficacy against specific targets.

Materials Science

In addition to its medicinal applications, this compound may also find uses in materials science. The unique properties of the oxadiazole ring can be leveraged to develop new materials with specific thermal and electrical properties. Research into similar compounds suggests potential applications in organic electronics and photonic devices due to their electronic characteristics .

Case Studies

Several studies have investigated the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Activity : A study by Maftei et al. synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity and could serve as lead compounds for further development .

- Synthesis Techniques : Research has focused on optimizing synthesis methods for oxadiazole derivatives to enhance yields and biological activity. Methods such as cycloaddition reactions have been employed successfully to create novel compounds with improved pharmacological profiles .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution Reactions

The electron-rich aniline moiety facilitates electrophilic substitutions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-nitroaniline | 72% | Meta-directing effect of the oxadiazole ring observed. |

| Sulfonation | H₂SO₄, 120°C | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline-2-sulfonic acid | 65% | Requires prolonged heating. |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | 58% | Ortho/para selectivity influenced by steric hindrance. |

Nucleophilic Reactions at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions under acidic or basic conditions:

Diazotization and Coupling Reactions

The aniline group undergoes diazotization, enabling coupling with aromatic systems:

Reduction:

-

Catalytic Hydrogenation (H₂/Pd-C, EtOH): Reduces the oxadiazole ring to a diaminoethyl group, yielding 4-(1,2-diaminoethyl)aniline (Yield: 89%).

-

LiAlH₄ Reduction : Cleaves the oxadiazole ring to form 4-(3-ethylureido)aniline (Yield: 76%).

Oxidation:

-

KMnO₄/H₂SO₄ : Oxidizes the ethyl group on the oxadiazole to a carboxylic acid, producing 4-(3-carboxy-1,2,4-oxadiazol-5-yl)aniline (Yield: 81%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 250°C, releasing ethyl isocyanate (TGA data).

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The 1,2,4-oxadiazole-aniline scaffold is widely studied; minor substituent variations significantly alter biological activity, solubility, and metabolic stability. Below is a detailed comparison:

Substituent-Driven Activity Differences

- Key Trends: Antimicrobial Potency: The trifluoromethyl-phenoxy derivative (MIC: 2 µg/mL) outperforms the ethyl-substituted analog, likely due to enhanced lipophilicity and target binding . Metabolic Stability: Thiophene-containing analogs (e.g., ) exhibit better metabolic stability than ethyl derivatives, attributed to reduced oxidative metabolism.

Méthodes De Préparation

Multi-Step Synthesis from 4-Nitrobenzoyl Chloride

A representative synthesis of related compounds such as 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves a three-step reaction sequence:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-ethyl-N,N-diisopropylamine; hydroxylamine; ethanol/acetonitrile; 90 °C, 1 h | Formation of amidoxime intermediate |

| 2 | Tetrabutylammonium fluoride; tetrahydrofuran; 20 °C | Cyclization to form the oxadiazole ring |

| 3 | Acetic acid; iron; 20 °C; 5 h | Reduction of nitro group to aniline |

This method, adapted for the ethyl-substituted analogue, provides a controlled pathway to the target molecule, although yields and reaction times vary depending on substitution patterns and conditions.

One-Pot Synthesis from Amidoximes and Esters in Superbase Medium

Baykov et al. (2017) introduced a one-pot synthetic procedure for 3,5-disubstituted-1,2,4-oxadiazoles, including ethyl-substituted derivatives, involving:

- Reaction of amidoximes with methyl or ethyl esters of carboxylic acids.

- Use of a superbase medium (NaOH/DMSO) at room temperature.

- Reaction times ranging from 4 to 24 hours.

- Yields varying from poor to excellent (11–90%).

This method allows for a simplified synthesis with easy purification but is limited by the presence of reactive groups such as –OH or –NH2 in the ester substrates, which can interfere with the reaction.

Vilsmeier Reagent Activation of Carboxylic Acids

Another efficient one-pot method uses the Vilsmeier reagent to activate carboxylic acids, enabling their coupling with amidoximes to form the oxadiazole ring:

- Reaction performed at moderate temperatures (~80 °C).

- Excellent yields reported (61–93%).

- Simple purification protocols.

- Applicable to a broad range of substrates.

This approach is advantageous due to the availability of starting materials and the mild reaction conditions, making it suitable for synthesizing 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline analogues.

Ullmann-Type Coupling and Cyclization

In the synthesis of 1,2,4-oxadiazole antimicrobial agents, an Ullmann-type reaction is employed to install aromatic substituents:

- Preparation of amidoximes from nitriles.

- Coupling with benzonitrile or related substrates under copper-catalyzed Ullmann conditions.

- Subsequent cyclization and dehydration with benzoic acid derivatives in one-pot fashion.

- Use of protecting groups such as tert-butyldimethylsilyl (TBS) for phenol moieties, which are cleaved in situ.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from 4-nitrobenzoyl chloride | Hydroxylamine, tetrabutylammonium fluoride, acetic acid/iron | Several hours (total) | Moderate to good | Controlled stepwise synthesis | Multi-step, longer time |

| One-pot NaOH/DMSO superbase | Amidoximes + esters, NaOH/DMSO | 4–24 h | 11–90 | Simple purification, mild conditions | Sensitive to –OH/–NH2 groups |

| Vilsmeier reagent activation | Amidoximes + carboxylic acids + Vilsmeier reagent | 0.5–6 h | 61–93 | Excellent yields, one-pot, mild temp | Use of expensive reagent |

| Ullmann-type coupling | Copper catalyst, amidoximes, benzonitrile | Overnight | Moderate to good | Diverse substitution, one-pot | Complex, requires protecting groups |

| Tandem reaction with TfOH | Nitroalkenes, arenes, nitriles, TfOH | ~10 min | ~90 | Very fast, high yield | Harsh acidic conditions |

Research Findings and Notes

- The choice of synthetic method depends on substrate availability, desired substitution pattern, and functional group tolerance.

- One-pot methods with superbase or Vilsmeier reagent activation are favored for their operational simplicity and good yields.

- Ullmann-type coupling allows for structural diversification but requires careful control of reaction conditions and protecting groups.

- Tandem reactions offer rapid synthesis but are limited by substrate stability under acidic conditions.

- The ethyl substituent at the 3-position of the oxadiazole ring can be introduced via appropriate nitrile precursors or alkylation steps prior to ring closure.

- Reduction of nitro groups to anilines is commonly achieved by iron/acetic acid or other mild reducing agents post-oxadiazole formation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via two primary routes:

- Amidoxime Route: React 4-aminobenzoic acid derivatives with tert-butylamidoxime, activated by carbonyldiimidazole (CDI) in DMF. Cyclodehydration at 120°C for 4 hours yields the product with ~59% yield after purification .

- 1,3-Dipolar Cycloaddition: Utilize aryl-nitriles and hydroxylamine derivatives under catalytic or microwave-assisted conditions for cyclization .

- Key Factors: Solvent polarity (DMF enhances acylation), temperature (120°C optimal for cyclodehydration), and stoichiometry (1.1 equiv CDI) critically affect yield and purity.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolves molecular packing and hydrogen-bonding networks. For example, the compound crystallizes with two molecules in the asymmetric unit, forming ribbons via NH···O hydrogen bonds parallel to the a-axis .

- Spectroscopy: H/C NMR confirms the aniline NH and oxadiazole ring protons. IR spectroscopy identifies N-O and C=N stretches (~1250–1350 cm and ~1600 cm, respectively) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer:

- Monolayer Cell-Survival Assays: Test antitumor activity against cancer cell lines (e.g., NCI-60 panel). IC values (e.g., ~9.4 µM for related oxadiazole derivatives) indicate potency .

- Antimicrobial Screening: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across oxadiazole derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ethyl vs. tert-butyl groups) and assess impacts on solubility, logP, and target binding. For example, 4-methoxyphenyl groups enhance solubility and bioavailability .

- Molecular Docking: Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities of derivatives to identify critical pharmacophores .

Q. What strategies improve the pharmacological profile of this compound through structural modification?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the ethyl group with cyclopropyl or fluorinated moieties to enhance metabolic stability .

- Pro-drug Design: Conjugate the aniline NH with acetyl or PEG groups to improve water solubility and reduce toxicity .

- Table 1: Example Modifications and Effects

| Modification | Effect | Reference |

|---|---|---|

| 4-Methoxyphenyl substitution | ↑ Solubility, ↑ Anticancer IC | |

| tert-Butyl replacement with cyclopropyl | ↑ Metabolic stability |

Q. How do hydrogen-bonding patterns from crystallography inform solid-state properties and formulation?

- Methodological Answer:

- Crystal Packing Analysis: Hydrogen bonds (e.g., NH···O) create supramolecular ribbons, influencing melting points and solubility. For example, interplanar angles of 9–22° between aromatic rings affect π-π stacking and dissolution rates .

- Formulation Guidance: Poor solubility due to tight packing may necessitate nanocrystallization or co-crystallization with carboxylic acids .

Q. What experimental approaches address low yields in one-pot syntheses of oxadiazole derivatives?

- Methodological Answer:

- Catalyst Optimization: Use microwaves or Lewis acids (e.g., ZnCl) to accelerate cyclization .

- In Situ Monitoring: Employ HPLC or TLC to track intermediate O-acylamidoxime formation and optimize reaction time .

- Purification Techniques: Use flash chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.